Methyl 1,2,4-oxadiazole-3-carboxylate
Overview
Description
“Methyl 1,2,4-oxadiazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “this compound”, often involves the use of nitrogen- and oxygen-containing scaffolds . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact molecular structure would require more specific information or advanced analytical techniques to determine.
Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “this compound”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been used in the synthesis of novel molecules with excellent agricultural activities .
Scientific Research Applications
Synthesis and Antibacterial Applications
- Antibacterial Activity: Methyl 1,2,4-oxadiazole-3-carboxylate derivatives have been explored for their antibacterial properties. A study synthesized 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) methyl)-1H-1,2,4-triazole-3-carboxylic acid, starting from commercially available 1,2,4-triazole-3-carboxylic acid, and assessed its antibacterial efficacy (Brahmayya et al., 2018).
Synthesis Techniques
- Efficient Synthesis Methods: Recent advancements have been made in the synthesis of 1,2,4-oxadiazoles, including the use of polymer-supported reagents and microwave heating for rapid and efficient synthesis (Wang et al., 2005).
- Novel Synthesis Approaches: The synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved, showcasing the potential for structural modifications to improve activity (Santilli & Morris, 1979).
Applications in Material Science
- Energetic Compounds: this compound derivatives have been designed and synthesized for applications in energetic materials. Studies indicate promising physicochemical and energetic properties, including thermal stability and detonation performance (Xu et al., 2018).
Mechanism of Action
Target of Action
Methyl 1,2,4-oxadiazole-3-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often the enzymes and proteins essential for the survival and replication of the infectious agents .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . For instance, some 1,2,4-oxadiazole derivatives have been found to target enzymes like thymidylate-synthase, histone deacetylase, topoisomerase II, and telomerase, inhibiting their function and thus stopping proliferation .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, if the target is an enzyme involved in DNA replication, the compound could disrupt the DNA replication pathway, leading to cell death .
Result of Action
Given that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents , it can be inferred that the result of their action would be the inhibition of the growth or replication of the infectious agents, leading to their eventual elimination.
Properties
IUPAC Name |
methyl 1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVALCCOSBJXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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